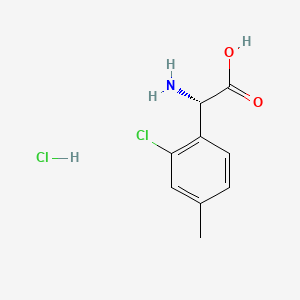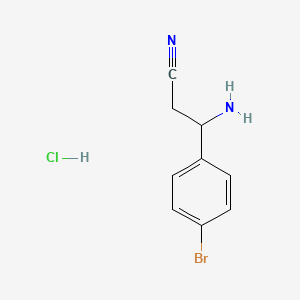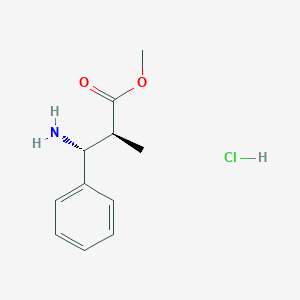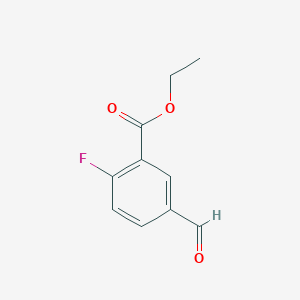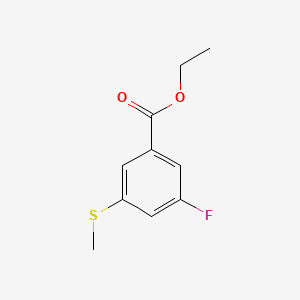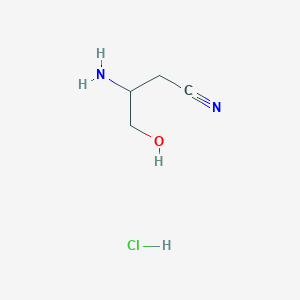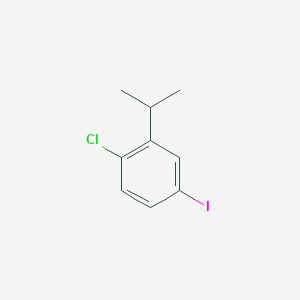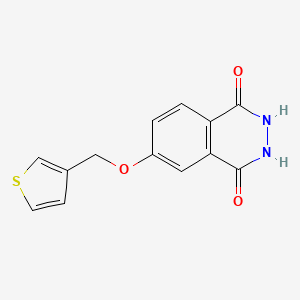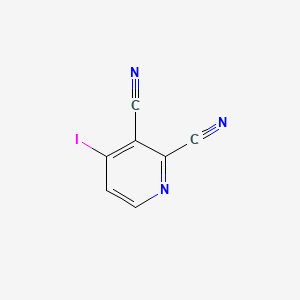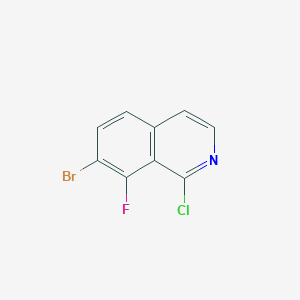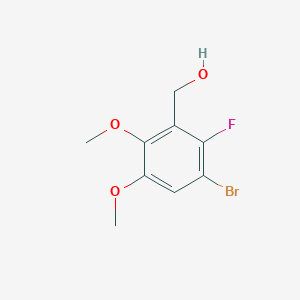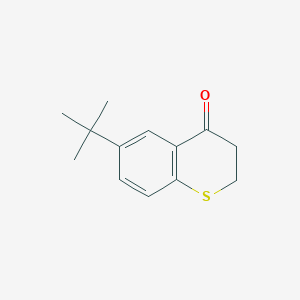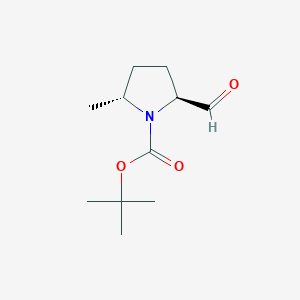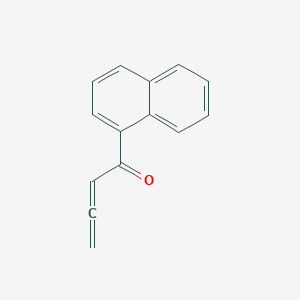
1-(1-Naphthalenyl)-2,3-butadien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Naphthalenyl)-2,3-butadien-1-one is an organic compound with the molecular formula C12H10O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a butadienone group attached to the naphthalenyl moiety
Méthodes De Préparation
The synthesis of 1-(1-Naphthalenyl)-2,3-butadien-1-one typically involves the reaction of naphthalene derivatives with appropriate reagents under controlled conditions. One common method involves the Friedel-Crafts acylation of naphthalene with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions, including temperature and solvent, are carefully optimized to achieve high yields and purity of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often incorporate continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
1-(1-Naphthalenyl)-2,3-butadien-1-one undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into naphthalenyl alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields naphthoquinones, while reduction produces alcohols.
Applications De Recherche Scientifique
1-(1-Naphthalenyl)-2,3-butadien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(1-Naphthalenyl)-2,3-butadien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the formation of covalent adducts, which may alter the function of the target molecules and trigger various biological responses .
Comparaison Avec Des Composés Similaires
1-(1-Naphthalenyl)-2,3-butadien-1-one can be compared with other naphthalene derivatives, such as:
1-Acetylnaphthalene: Similar in structure but with an acetyl group instead of a butadienone group.
2-Naphthalenyl derivatives: Compounds with substitutions at the 2-position of the naphthalene ring, which may exhibit different chemical and biological properties
Propriétés
Formule moléculaire |
C14H10O |
|---|---|
Poids moléculaire |
194.23 g/mol |
InChI |
InChI=1S/C14H10O/c1-2-6-14(15)13-10-5-8-11-7-3-4-9-12(11)13/h3-10H,1H2 |
Clé InChI |
RVDMGRMFACGYKH-UHFFFAOYSA-N |
SMILES canonique |
C=C=CC(=O)C1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


